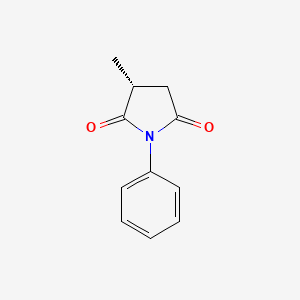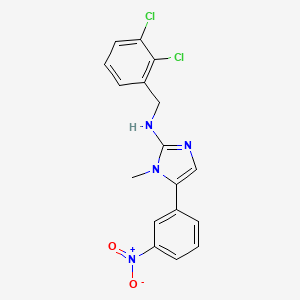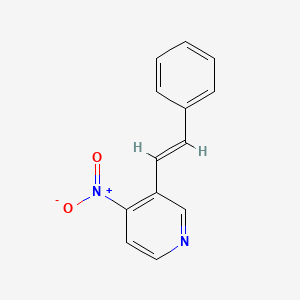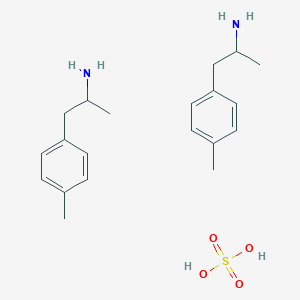![molecular formula C7H5BrN2O2S B14150295 [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 926207-89-8](/img/structure/B14150295.png)
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol is a chemical compound that features a bromine-substituted thiophene ring attached to an oxadiazole ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is brominated to introduce the bromine atom at the 5-position.
Formation of the Oxadiazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the oxadiazole ring.
Attachment of the Methanol Group: Finally, the methanol group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Bromothiophene-2-carboxylic acid
- 5-Bromo-2-thiophenemethanol
- 2-(5-Bromothien-2-yl)-1,3,4-oxadiazole
Uniqueness
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol is unique due to the presence of both the bromine-substituted thiophene ring and the oxadiazole ring, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
926207-89-8 |
|---|---|
分子式 |
C7H5BrN2O2S |
分子量 |
261.10 g/mol |
IUPAC名 |
[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanol |
InChI |
InChI=1S/C7H5BrN2O2S/c8-5-2-1-4(13-5)7-10-9-6(3-11)12-7/h1-2,11H,3H2 |
InChIキー |
LZPWORSRTJNWNT-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Br)C2=NN=C(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)









![5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxylic acid](/img/structure/B14150289.png)
